![molecular formula C15H13N3O2 B1420942 N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine CAS No. 1235441-84-5](/img/structure/B1420942.png)

N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine

Descripción general

Descripción

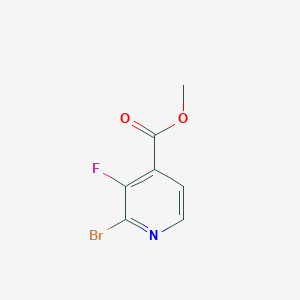

“N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine” is a chemical compound with the IUPAC name 2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde oxime . It has a molecular weight of 267.29 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are key intermediates in the formation of this compound, has been extensively studied . The most effective protocols for their synthesis have been developed in the past decade . These protocols emphasize the ecological impact of the methods and mechanistic aspects . They have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C15H13N3O2/c19-16-9-12-5-1-2-6-14(12)20-11-13-10-18-8-4-3-7-15(18)17-13/h1-8,10H,9,11H2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 267.29 .Aplicaciones Científicas De Investigación

Anticancer Agents

The imidazo[1,2-a]pyridine derivatives have been identified as promising covalent anticancer agents. These compounds, including our compound of interest, have been utilized to synthesize novel KRAS G12C inhibitors, which have shown potent anticancer activity, particularly in KRAS G12C mutated NCI-H358 cells . The success of these targeted covalent inhibitors (TCIs) in treating cancers highlights the potential of imidazo[1,2-a]pyridine as a core backbone for the development of new anticancer therapies.

Breast Cancer Treatment

In the realm of medicinal chemistry, imidazo[1,2-a]pyridine cores are increasingly important due to their wide range of pharmacological activities. A study involving two series of imidazo[1,2-a]pyridine derivatives, including our compound, demonstrated significant antiproliferative potential against breast cancer cell lines . This suggests that these compounds could be useful in developing more effective treatments for breast cancer.

Luminescent Materials

Imidazo[1,2-a]pyridine derivatives are also valuable in materials science, particularly as luminescent materials. They have been reported to show great potential in optoelectronic devices, sensors, and emitters for confocal microscopy and imaging . This versatility makes them suitable for a variety of technological applications.

Tuberculosis Treatment

Recent developments have shown that imidazo[1,2-a]pyridine derivatives can be effective in treating tuberculosis (TB). For instance, a derivative known as Q203 has been tested in an acute TB mouse model, indicating a significant reduction in bacterial load with its application . This opens up new avenues for TB treatment, especially in drug-resistant strains.

Direcciones Futuras

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research may focus on developing eco-friendly synthesis methods and exploring new applications of these compounds .

Mecanismo De Acción

Target of Action

N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine is a compound that interacts with a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry

Mode of Action

The interaction of N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine with its targets involves radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The compound N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine affects the biochemical pathways involved in the synthesis of imidazo[1,2-a]pyridines. This includes the formation of N-(pyridin-2-yl)amides via C–C bond cleavage promoted by I2 and TBHP . The compound also influences the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols .

Result of Action

The molecular and cellular effects of N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine’s action involve the synthesis of imidazo[1,2-a]pyridines, a class of compounds with wide-ranging applications in medicinal chemistry .

Action Environment

The action, efficacy, and stability of N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine can be influenced by various environmental factors. For instance, the formation of N-(pyridin-2-yl)amides was achieved in toluene , indicating that the solvent used can impact the reaction outcomes.

Propiedades

IUPAC Name |

(NE)-N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c19-16-9-12-5-1-2-6-14(12)20-11-13-10-18-8-4-3-7-15(18)17-13/h1-10,19H,11H2/b16-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYSLDHTDNNBDE-CXUHLZMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)OCC2=CN3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)OCC2=CN3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1420859.png)

![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one](/img/structure/B1420879.png)